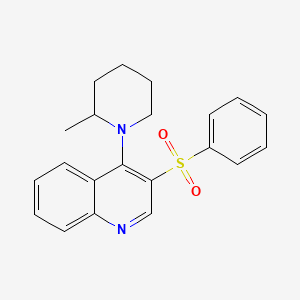
3-(Benzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline, benzenesulfonyl, and 2-methylpiperidin-1-yl groups. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the quinoline, benzenesulfonyl, and 2-methylpiperidin-1-yl groups. The quinoline group, for example, is known to participate in various chemical reactions, particularly those involving electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic quinoline and benzenesulfonyl groups could impact its solubility, while the piperidine ring could influence its basicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Characterization of Quinolinium-Substituted Benzenes A study detailed the synthesis and characterization of propeller-shaped mono- to hexacationic quinolinium-substituted benzenes. The restricted rotation of the 3-yl and 4-yl substituted derivatives was observed between the central core and the substituents, leading to propeller-shaped molecules. Stereochemical aspects were predominantly discussed based on NMR experiments and DFT-calculations (Batsyts et al., 2019).
Chemical Transformations and Biological Applications
Transformations of 4-N-Arylamino-4-(8-Quinolinyl)-I-Butenes and Thiazolidinones The chemistry of certain quinoline derivatives was studied, revealing that diverse biological activities are associated with these compounds. Transformations included N-furoylation, N-allylation, and mediated-acid intramolecular cyclization, aiming to prepare new C-8 substituted quinolines with biological potential. The biological significance of this class of compounds has encouraged further development of these C-8 substituted quinolines with possible biological activity (Méndez et al., 2001).
Fluorescence Enhancement
Fluorescence Enhancement by Protonation A study reported on the fluorescence enhancement of quinolines by protonation with different organic acids. Significant increases in fluorescence intensity were observed when strong acids were used, making benzenesulfonic acid particularly effective despite its higher pKa value compared to other acids. This suggests potential applications in areas where enhanced fluorescence is beneficial, such as imaging and diagnostic applications (Tervola et al., 2020).
Antimicrobial Agents
Antimicrobial Evaluation of Quinolinylazo-N-pyrimidinyl Benzenesulfonamide Derivatives Research synthesized new compounds of quinoline clubbed with the sulfonamide moiety for use as antimicrobial agents. The chemical structures of the newly prepared scaffolds were confirmed based on spectral data, and the compounds displayed high activity against Gram-positive bacteria, indicating their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Safety and Hazards
Zukünftige Richtungen
The study and application of complex organic molecules like “3-(Benzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline” are active areas of research in fields like medicinal chemistry and materials science. Future directions could include exploring its potential biological activity or its use in the synthesis of new materials .
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-16-9-7-8-14-23(16)21-18-12-5-6-13-19(18)22-15-20(21)26(24,25)17-10-3-2-4-11-17/h2-6,10-13,15-16H,7-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEPSNCMIYHREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Fluorophenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2810333.png)

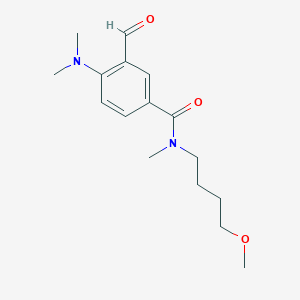
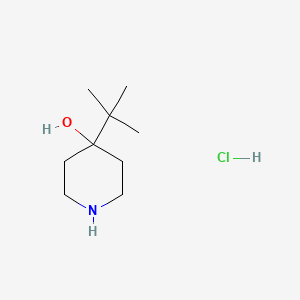
![(E)-3-(4-chloroanilino)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2810343.png)
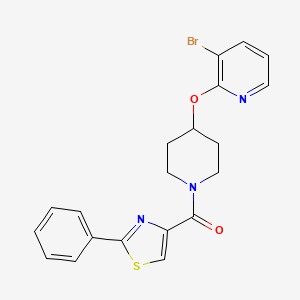
![N-(2-cyano-3-methylbutan-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B2810345.png)
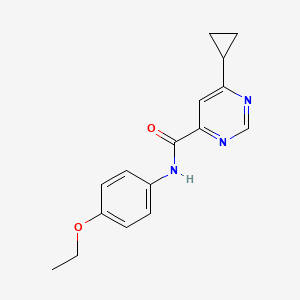
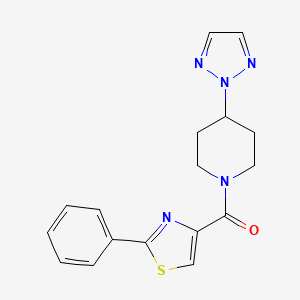
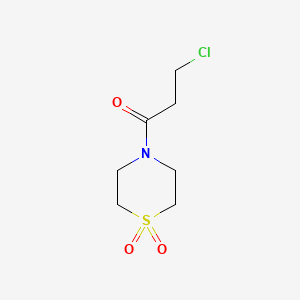
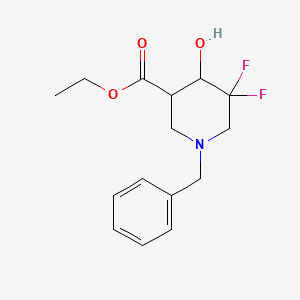
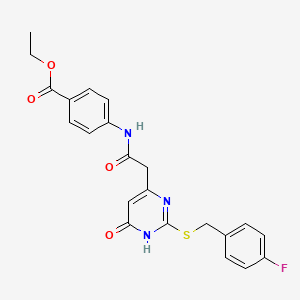
![3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide](/img/structure/B2810353.png)
![1-(3-Methoxypropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2810356.png)